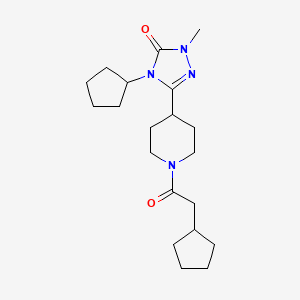![molecular formula C25H23BrN4O2 B14950843 4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14950843.png)
4-[(E)-(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a diazenyl linkage, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE typically involves multiple steps, starting with the preparation of the bromophenyl diazenyl intermediate. This intermediate is then reacted with a butyl-substituted pyrazole derivative under controlled conditions to form the final product. Common reagents used in these reactions include bromine, diazonium salts, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product .
化学反応の分析
Types of Reactions
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diazenyl linkage and bromophenyl group play crucial roles in its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-[(E)-2-(4-BROMOPHENYL)ETHENYL]-1,2-DIMETHOXYBENZENE: Shares the bromophenyl group but differs in the rest of the structure.
(E)-4-(4-BROMOPHENYL)BUT-3-EN-2-ONE: Contains a similar bromophenyl group but has a different core structure.
Uniqueness
4-[(E)-2-(4-BROMOPHENYL)-1-DIAZENYL]-4-BUTYL-1,2-DIPHENYL-1H-PYRAZOLE-3,5(2H,4H)-DIONE is unique due to its combination of a bromophenyl group, a diazenyl linkage, and a pyrazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
分子式 |
C25H23BrN4O2 |
|---|---|
分子量 |
491.4 g/mol |
IUPAC名 |
4-[(4-bromophenyl)diazenyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H23BrN4O2/c1-2-3-18-25(28-27-20-16-14-19(26)15-17-20)23(31)29(21-10-6-4-7-11-21)30(24(25)32)22-12-8-5-9-13-22/h4-17H,2-3,18H2,1H3 |
InChIキー |
SSJSYMRIBTUJRX-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)N=NC4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Benzamido-N-{1-[N'-(4-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B14950761.png)
![N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide](/img/structure/B14950780.png)

![N,N-diethyl-4-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide](/img/structure/B14950794.png)
![3-hydroxy-5-(3-hydroxyphenyl)-1-(2-methoxyethyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14950797.png)
![N-cyclopentyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14950799.png)

![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B14950808.png)
![N-[(2E)-6-{[4-(4-chlorophenyl)piperazin-1-yl]carbonyl}-1,3-benzothiazol-2(3H)-ylidene]methanesulfonamide](/img/structure/B14950819.png)
![2-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14950823.png)

![propan-2-yl 2-[(4-nitrophenyl)sulfonylamino]acetate](/img/structure/B14950834.png)


